REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][Cl:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[NH2:12][C:13]([NH2:15])=[S:14]>C(O)C>[CH:6]1[C:7]([CH2:8][S:14][C:13]([NH2:15])=[NH:12])=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1.[ClH:9] |f:3.4|
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Name
|
|
Quantity
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85.8 g
|
Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(CCl)C=C1
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Name
|
|
Quantity
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38.1 g
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Type
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reactant
|
Smiles
|
NC(=S)N
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux, under nitrogen, for 2.5 h
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Duration
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2.5 h
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Type
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FILTRATION
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Details
|
the precipitate was filtered off
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Type
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WASH
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Details
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The solid was washed with ethanol and diethylether
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Type
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CUSTOM
|
Details
|
dried in vacuo
|
Name
|
title compound
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Type
|
product
|
Smiles
|
C1=CC(=CC=C1CSC(=N)N)[N+](=O)[O-].Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112.4 g | |
YIELD: PERCENTYIELD | 90.8% | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |